molecular formula C10H8F4O2 B1411785 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone CAS No. 1691090-74-0

1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone

Cat. No.: B1411785
CAS No.: 1691090-74-0
M. Wt: 236.16 g/mol
InChI Key: MWVNRPNNLFYTAQ-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone is an organic compound characterized by the presence of fluoro and trifluoroethoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone typically involves the reaction of 2-fluoro-4-(2,2,2-trifluoroethoxy)benzene with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{2-Fluoro-4-(2,2,2-trifluoroethoxy)benzene} + \text{Ethanoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and trifluoroethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]ethanoic acid.

    Reduction: 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro and trifluoroethoxy groups can enhance the compound’s binding affinity to target molecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    2,2,2-Trifluoroethanol: A related compound with similar trifluoroethoxy functionality.

    1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated ether with comparable chemical properties.

Properties

IUPAC Name

1-[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-6(15)8-3-2-7(4-9(8)11)16-5-10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVNRPNNLFYTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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